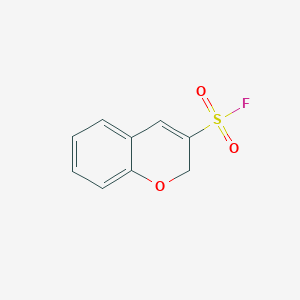

2H-Chromene-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2H-Chromene-3-sulfonyl fluoride is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their presence in natural products, pharmaceutical agents, and biologically relevant molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Chromene-3-sulfonyl fluoride typically involves the formation of the chromene ring followed by the introduction of the sulfonyl fluoride group. One common method involves the cyclization of salicylaldehydes with appropriate reagents to form the chromene core. The sulfonyl fluoride group can then be introduced using fluorosulfonylating agents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

2H-Chromene-3-sulfonyl fluoride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Cyclization Reactions: The chromene core can participate in cyclization reactions to form more complex structures.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like acetonitrile or dichloromethane and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions can yield various sulfonyl derivatives, while cyclization reactions can produce fused ring systems.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2H-Chromene-3-sulfonyl fluoride is characterized by its sulfonyl fluoride group, which enhances its reactivity and makes it a valuable reagent in organic synthesis. The compound's structure allows it to participate in various biochemical reactions, particularly those involving nucleophilic sites on proteins and enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 0.22 |

| This compound | Staphylococcus aureus | 0.35 |

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | HepG2 (liver cancer) | 3.48 ± 0.28 | Induces apoptosis |

| Derivative B | MCF-7 (breast cancer) | 5.03 ± 0.39 | Induces apoptosis |

The mechanism often involves the modulation of pro-apoptotic and anti-apoptotic factors, leading to programmed cell death in cancer cells .

Covalent Modification

The sulfonyl fluoride group allows for covalent modification of proteins by reacting with nucleophilic amino groups, forming stable sulfonamide bonds. This interaction can alter protein function and influence cellular signaling pathways .

Enzyme Inhibition

Derivatives of the compound have been shown to inhibit key enzymes involved in metabolic processes, such as α-amylase and α-glucosidase, which are critical for carbohydrate metabolism. This inhibition can have implications for diabetes management .

Antidiabetic Activity

A series of derivatives were synthesized to evaluate their potential as antidiabetic agents targeting α-amylase and PPAR-γ enzymes. The most active compounds demonstrated significant inhibitory effects on α-amylase with IC50 values ranging from 1.08 to 32.58 µM .

Inhibition of Biofilm Formation

Studies have reported that compounds derived from this compound can inhibit biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

Mecanismo De Acción

The mechanism of action of 2H-Chromene-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity or alter the function of the target molecule. The chromene core can also interact with various molecular targets, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2H-Chromene-3-sulfonyl fluoride include other chromene derivatives and sulfonyl fluorides. Examples include:

- 2H-Chromene-3-carboxylic acid

- 2H-Chromene-3-carbonitrile

- Sulfonyl chlorides

Uniqueness

This compound is unique due to the combination of the chromene core and the sulfonyl fluoride groupThe sulfonyl fluoride group, in particular, offers unique opportunities for covalent modification of biological targets, making it valuable in chemical biology and drug discovery .

Propiedades

IUPAC Name |

2H-chromene-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHLMSUUOCUZMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.